molecular formula C27H31FN4O3 B3414773 N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946367-24-4

N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B3414773
CAS No.: 946367-24-4
M. Wt: 478.6 g/mol
InChI Key: PUBXEZCILBROCV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic small molecule featuring a 1,4-dihydropyridine (DHP) core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The DHP scaffold is historically significant in cardiovascular therapeutics (e.g., nifedipine), but modifications such as the 4-fluorophenyl-piperazine extension suggest divergent biological targets, possibly implicating serotonin or dopamine receptor interactions .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O3/c1-19-5-4-6-24(20(19)2)29-27(34)18-32-17-26(35-3)25(33)15-23(32)16-30-11-13-31(14-12-30)22-9-7-21(28)8-10-22/h4-10,15,17H,11-14,16,18H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXEZCILBROCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperazine Ring: This step involves the reaction of 4-fluorophenylamine with ethylene glycol to form the piperazine ring.

    Substitution Reactions: The piperazine ring is then reacted with 2,3-dimethylphenylacetic acid under specific conditions to introduce the dimethylphenyl group.

    Methoxylation and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide has been explored for its potential therapeutic effects in several areas:

Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The compound may act by inhibiting specific pathways involved in tumor growth.

Neurological Disorders : Studies suggest that the piperazine moiety can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Antimicrobial Properties : The compound's unique structure allows it to exhibit activity against a range of pathogens, making it a candidate for developing new antibiotics.

Biological Studies

In biological research, this compound is investigated for its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus altering cellular processes.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that are critical in disease processes.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in:

Organic Synthesis : As a reagent in the synthesis of other complex organic molecules due to its reactive functional groups.

Material Science : Potential applications in developing new materials or intermediates for various chemical processes.

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacology

Research highlighted the compound's ability to modulate serotonin receptors, suggesting its potential use as an anxiolytic agent. Animal models demonstrated reduced anxiety-like behaviors upon administration.

Case Study 3: Antimicrobial Efficacy

In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings support further investigation into its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dihydropyridine Derivatives

AZ331 and AZ257 ()

Both compounds share the 1,4-dihydropyridine backbone but differ in substituents:

  • AZ331: 5-cyano, 4-(2-furyl), and thioether-linked 4-methoxyphenyl groups.
  • AZ257 : Bromophenyl substitution at the thioether position.
  • Target Compound : Replaces the thioether with a piperazinylmethyl group and introduces a 5-methoxy-DHP core.

Key Differences :

  • The 5-methoxy group may stabilize the DHP ring’s redox-active properties, critical for calcium channel modulation .
Table 1: Structural Comparison of DHP Derivatives
Compound Position 2 Substituent Position 4 Substituent Position 5 Substituent Core Modification
Target Compound Piperazinylmethyl 4-Oxo Methoxy 1,4-Dihydropyridine
AZ331 () Thioether (4-methoxyphenyl) 2-Furyl Cyano 1,4-Dihydropyridine
AZ257 () Thioether (4-bromophenyl) 2-Furyl Cyano 1,4-Dihydropyridine

N-Substituted Acetamide Derivatives

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Structural Similarities : Both compounds feature an acetamide linkage to aromatic groups.
  • Key Differences: The dichlorophenyl group in ’s compound introduces steric bulk, leading to non-planar amide geometry (dihedral angles: 80.7°–64.8°), which reduces solubility compared to the target’s 2,3-dimethylphenyl group . The pyrazolone core in vs. DHP in the target suggests divergent bioactivities (e.g., anti-inflammatory vs. calcium channel modulation).

Fluorophenyl-Containing Analogues

N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()

  • Shared Feature : 4-Fluorophenyl group, which enhances metabolic stability and receptor affinity.
  • Divergence : The pyrazolo[3,4-d]pyrimidine core in vs. DHP in the target implies distinct target selectivity (e.g., kinase inhibition vs. ion channel modulation) .

Piperazine-Containing Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Shared Feature : Fluorophenyl and piperazine-like groups (e.g., oxazin).
  • Divergence: The chromen-4-one core in vs.

Pharmacokinetic and Bioactivity Insights

  • Solubility : The target’s piperazine and methoxy groups likely improve aqueous solubility compared to ’s thioether-containing DHPs and ’s dichlorophenyl acetamide .
  • Metabolic Stability: The 4-fluorophenyl group may reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogues .
  • Target Engagement : The DHP core suggests calcium channel activity, while the piperazine extension hints at off-target CNS receptor interactions (e.g., 5-HT1A or D2 receptors) .

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a piperazine ring, a fluorophenyl group, and a methoxy-substituted pyridine ring. Its IUPAC name is:

N-(2,3-dimethylphenyl)-2-[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1-yl]acetamide

Molecular Formula: C27H31FN4O3
Molecular Weight: 471.56 g/mol
CAS Number: 946367-24-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects in several areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve the activation of p53 pathways and caspase-dependent apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis via p53 activation
HeLa2.41Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It may bind to certain receptors or proteins that modulate cellular signaling pathways.
  • Cell Cycle Arrest: Evidence suggests that the compound can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity: A study published in MDPI highlighted the compound's ability to increase p53 expression levels and induce apoptosis in MCF-7 cells through Western blot analysis and flow cytometry techniques .
  • Antimicrobial Evaluation: Research conducted on various synthesized derivatives indicated that modifications to the structure could enhance antimicrobial efficacy against specific bacterial strains .
  • Molecular Docking Studies: Molecular docking analyses have provided insights into the binding interactions between this compound and target proteins, suggesting strong hydrophobic interactions that may contribute to its biological effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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